molecular formula C17H27N5O4S B031034 2-[(1R,3R)-1-Hydroxy-3-[[(2S,3S)-2-azido-3-methylpentanoyl]amino]-4-methylpentyl]thiazole-4-carboxylic acid methyl ester CAS No. 921927-93-7

2-[(1R,3R)-1-Hydroxy-3-[[(2S,3S)-2-azido-3-methylpentanoyl]amino]-4-methylpentyl]thiazole-4-carboxylic acid methyl ester

Cat. No. B031034
M. Wt: 397.5 g/mol
InChI Key: MVXXQXZCKPUWEY-UNJBNNCHSA-N
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Description

The compound is a derivative of 2-aminothiazole, which is a heterocyclic amine featuring a thiazole core . The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .


Molecular Structure Analysis

The compound has several stereocenters, indicated by the (1R,3R) and (2S,3S) notations. These notations refer to the absolute configuration of the molecule, which is determined by the Cahn-Ingold-Prelog rules .

properties

IUPAC Name

methyl 2-[(1R,3R)-3-[[(2S,3S)-2-azido-3-methylpentanoyl]amino]-1-hydroxy-4-methylpentyl]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O4S/c1-6-10(4)14(21-22-18)15(24)19-11(9(2)3)7-13(23)16-20-12(8-27-16)17(25)26-5/h8-11,13-14,23H,6-7H2,1-5H3,(H,19,24)/t10-,11+,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXXQXZCKPUWEY-UNJBNNCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C1=NC(=CS1)C(=O)OC)O)C(C)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H](C[C@H](C1=NC(=CS1)C(=O)OC)O)C(C)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 15953721

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1R,3R)-1-Hydroxy-3-[[(2S,3S)-2-azido-3-methylpentanoyl]amino]-4-methylpentyl]thiazole-4-carboxylic acid methyl ester
Reactant of Route 2
2-[(1R,3R)-1-Hydroxy-3-[[(2S,3S)-2-azido-3-methylpentanoyl]amino]-4-methylpentyl]thiazole-4-carboxylic acid methyl ester
Reactant of Route 3
2-[(1R,3R)-1-Hydroxy-3-[[(2S,3S)-2-azido-3-methylpentanoyl]amino]-4-methylpentyl]thiazole-4-carboxylic acid methyl ester
Reactant of Route 4
Reactant of Route 4
2-[(1R,3R)-1-Hydroxy-3-[[(2S,3S)-2-azido-3-methylpentanoyl]amino]-4-methylpentyl]thiazole-4-carboxylic acid methyl ester
Reactant of Route 5
2-[(1R,3R)-1-Hydroxy-3-[[(2S,3S)-2-azido-3-methylpentanoyl]amino]-4-methylpentyl]thiazole-4-carboxylic acid methyl ester
Reactant of Route 6
2-[(1R,3R)-1-Hydroxy-3-[[(2S,3S)-2-azido-3-methylpentanoyl]amino]-4-methylpentyl]thiazole-4-carboxylic acid methyl ester

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